molecular formula C13H11Cl2N5O4 B1672187 Irsogladine maleate CAS No. 84504-69-8

Irsogladine maleate

Cat. No.: B1672187
CAS No.: 84504-69-8
M. Wt: 372.16 g/mol
InChI Key: PJLVTVAIERNDEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Irsogladine maleate: is a compound known for its mucosal protective properties. It is primarily used in the treatment of peptic ulcers and acute gastritis. The compound is a phosphodiesterase inhibitor, which means it works by increasing the levels of cyclic adenosine monophosphate within cells, leading to various protective effects on the gastric mucosa .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of irsogladine maleate involves the condensation reaction of 2,5-dichlorobenzonitrile with dicyandiamide in the presence of a base catalyst. This reaction is typically carried out in an aprotic polar solvent. The intermediate product is then recrystallized to form this compound using a mixed solvent of acetic acid, acetone, and maleic acid .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature and solvent composition, to ensure the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Irsogladine maleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as amine derivatives and substituted triazine compounds .

Scientific Research Applications

Treatment of Gastric Ulcers

Irsogladine maleate is particularly effective in treating gastric ulcers, especially following Helicobacter pylori eradication therapy. A clinical trial demonstrated that patients treated with this compound showed a significantly higher healing rate (83%) compared to those receiving a placebo (72.2%) after seven weeks . This indicates that this compound can enhance the healing process even when H. pylori eradication is not fully successful.

Protection Against NSAID-Induced Gastric Injury

The compound has shown promise in preventing nonsteroidal anti-inflammatory drug (NSAID)-induced gastric injuries. In a study involving patients who required long-term NSAID treatment, those receiving this compound exhibited a lower incidence of peptic ulcers compared to the placebo group . This suggests its utility as a protective agent in patients at risk for NSAID-related gastric complications.

Management of Oral Mucositis

Research has also explored the use of this compound in managing cancer regimen-related oral mucositis. It has been found to alleviate symptoms and promote healing in affected patients, indicating its potential beyond gastrointestinal applications .

Case Studies and Research Findings

Study TitleObjectiveKey Findings
Efficacy of this compound in Gastric UlcersAssess healing rates post-H. pylori treatmentHealing rates were significantly higher in the treatment group (83%) vs placebo (72.2%) .
Protective Effects Against NSAID-Induced InjuryEvaluate efficacy in long-term NSAID usersFewer peptic ulcers observed in irsogladine group; significant changes in modified Lanza score .
Management of Oral MucositisInvestigate effects on cancer treatment-related mucositisPositive outcomes in symptom relief and healing .

Mechanism of Action

Irsogladine maleate exerts its effects by inhibiting phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate levels. This increase activates protein kinase A, which in turn enhances the production of protective factors in the gastric mucosa. Additionally, this compound facilitates gap junctional intercellular communication, which helps maintain the integrity of the gastric mucosal barrier .

Comparison with Similar Compounds

Uniqueness: Irsogladine maleate is unique in its ability to enhance gap junctional intercellular communication, which is not a common property among other mucosal protective agents. This unique mechanism of action makes it particularly effective in maintaining the integrity of the gastric mucosa and accelerating the healing of ulcers .

Biological Activity

Irsogladine maleate is a compound primarily recognized for its protective effects on gastric mucosa. Recent studies have expanded its biological activity to include potential anti-cancer properties and protective effects against oxidative stress. This article summarizes the biological activity of this compound, highlighting key research findings, mechanisms of action, and clinical implications.

1. Gastric Mucosal Protection
this compound enhances gastric mucosal defense by promoting the secretion of mucus and bicarbonate, which protect the gastric lining from acid and pepsin. This compound has been shown to significantly improve healing rates in gastric ulcers post Helicobacter pylori eradication, with a healing rate of 83% compared to 72% in placebo groups .

2. Anti-Inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. In studies involving Min mice, treatment with this compound led to a significant reduction in intestinal polyp formation, with mRNA levels of pro-inflammatory cytokines IL-1β and IL-6 decreased by 85% and 51%, respectively .

3. Oxidative Stress Reduction
this compound has been shown to reduce oxidative stress markers in the liver of treated mice. The levels of reactive carbonyl species (RCs) were notably lower in mice administered this compound, suggesting a protective role against oxidative damage .

Clinical Studies and Findings

Case Study: Intestinal Polyp Formation
A pivotal study demonstrated that this compound significantly suppressed intestinal tumorigenesis in Min mice. The administration of 5 ppm and 50 ppm doses reduced the number of polyps to 69% and 66% of untreated controls, respectively. This effect was attributed to decreased NF-κB activity and reduced oxidative stress .

Dose (ppm)% Reduction in Polyp Formation
569%
5066%

Case Study: Oral Mucositis in Chemotherapy Patients
this compound also showed efficacy in reducing the incidence and severity of oral mucositis in patients undergoing fluorouracil-based chemotherapy. Patients treated with irsogladine experienced fewer episodes of mucositis compared to those receiving standard care .

Case Study: NSAID-Induced Gastric Injury
In a randomized trial assessing the efficacy of this compound for preventing NSAID-induced gastric ulcers, results indicated no significant differences in protective effects compared to placebo; however, it demonstrated potential benefits in H. pylori-negative patients .

Summary of Findings

This compound exhibits diverse biological activities with significant implications for gastrointestinal health:

  • Gastric Ulcer Healing: Effective post H. pylori treatment.
  • Anti-Cancer Properties: Suppresses intestinal polyp formation via NF-κB inhibition.
  • Oxidative Stress Reduction: Lowers reactive carbonyl species levels.

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which irsogladine maleate exerts its anti-inflammatory and mucosal protective effects?

this compound enhances gap junctional intercellular communication (GJIC) by increasing intracellular cyclic adenosine monophosphate (cAMP) levels via phosphodiesterase inhibition, which strengthens mucosal barrier function . It also suppresses NF-κB transcriptional activity, reducing pro-inflammatory cytokines like IL-1β and IL-6, as demonstrated in Min mouse intestinal polyps . Methodologically, researchers can validate these mechanisms using cAMP assays (e.g., ELISA), luciferase reporter assays for NF-κB activity, and qPCR for cytokine quantification.

Q. What standardized experimental models are used to evaluate this compound’s efficacy in gastrointestinal research?

Key models include:

  • Min (Apc<sup>Min/+</sup>) mice for studying intestinal polyp suppression .
  • Interleukin-10 gene-deficient (IL-10<sup>-/-</sup>) mice for colitis prevention studies .
  • Chemical-induced gastric ulcer models (e.g., NSAID/aspirin-induced damage) in rodents, with endpoints like mucosal injury scores and inflammatory marker analysis . Researchers should adhere to protocols for dose administration (e.g., 5–50 ppm in diet) and validate outcomes via histopathology and molecular profiling.

Q. How can researchers ensure quality control of this compound in experimental preparations?

Analytical methods include:

  • Gas chromatography (GC) with flame ionization detection (FID) to quantify residual solvents (e.g., 1,4-dioxane) using HP-INNOWAX columns .
  • High-performance liquid chromatography (HPLC) for purity assessment (>95% purity threshold) .
  • UV-Vis spectrophotometry for content determination at 210 nm, validated against standard reference materials .

Advanced Research Questions

Q. How should researchers address paradoxical dose-response relationships observed with this compound?

In Min mice, 5 ppm and 50 ppm doses showed similar efficacy in reducing intestinal polyps (~66–69% suppression), suggesting a plateau effect . To investigate this:

  • Conduct dose-ranging studies with intermediate concentrations (e.g., 0.5–10 ppm).
  • Evaluate downstream signaling (e.g., NF-κB activity, reactive carbonyl species) to identify saturation points in molecular pathways .
  • Use pharmacokinetic modeling to assess tissue-specific drug accumulation and receptor binding kinetics.

Q. What methodologies are recommended for resolving contradictions in this compound’s efficacy across different disease models?

For example, while this compound effectively prevents colitis in IL-10<sup>-/-</sup> mice , its efficacy in NSAID-induced small intestinal damage is inconsistent . Approaches include:

  • Comparative transcriptomics to identify tissue-specific gene expression patterns.
  • In vitro co-culture systems (e.g., intestinal epithelial cells + immune cells) to dissect cell-type-specific responses.
  • Meta-analysis of preclinical data to contextualize model-specific variables (e.g., genetic background, dosing regimen).

Q. How can researchers explore this compound’s potential as a chemopreventive agent for colorectal cancer?

  • Mechanistic studies : Focus on NF-κB and oxidative stress pathways using siRNA knockdown or CRISPR-edited cell lines .
  • Combination therapy trials : Pair irsogladine with aspirin or other NSAIDs, monitoring synergistic effects and safety via COX activity assays and colonoscopy in animal models .
  • Biomarker validation : Quantify reactive carbonyl species and IL-6 levels in serum/tissue as predictive biomarkers .

Q. What experimental strategies are suitable for repurposing this compound in non-gastrointestinal conditions, such as periodontal disease?

  • In vitro models : Use human gingival epithelial cells challenged with Aggregatibacter actinomycetemcomitans to assess GJIC restoration and IL-8 modulation via cAMP/PKA signaling .
  • Clinical case studies : Design pilot trials with endpoints like bleeding reduction and mucosal healing, referencing protocols from gastric ulcer research .

Q. Methodological Guidance

Q. How should researchers design experiments to evaluate this compound’s impact on oxidative stress?

  • Biochemical assays : Measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFDA) and quantify carbonyl content via 2,4-dinitrophenylhydrazine (DNPH) assays .
  • Animal models : Utilize Min mice or dextran sulfate sodium (DSS)-induced colitis models, with liver and intestinal tissue sampling for oxidative stress markers .

Q. What statistical approaches are recommended for analyzing nonlinear dose-response data?

  • Non-parametric regression (e.g., spline models) to identify inflection points.
  • ANOVA with post-hoc Tukey tests for pairwise dose comparisons.
  • Power analysis to ensure sample sizes account for plateau effects, as seen in polyp suppression studies .

Q. How can researchers ensure reproducibility in this compound studies?

  • Standardized formulations : Use HPLC-validated batches and document solvent residues per ICH guidelines .
  • Open-access protocols : Share detailed methods for animal models, dosing, and molecular assays via platforms like Protocols.io .
  • Data transparency : Publish raw datasets (e.g., cytokine levels, polyp counts) in supplementary materials or repositories like Figshare .

Q. Data Interpretation and Reporting

Q. How should researchers contextualize negative or inconclusive findings in this compound studies?

  • Discuss potential confounders (e.g., genetic variability in animal models, batch-to-batch drug differences).
  • Perform subgroup analyses (e.g., sex-specific responses) and report effect sizes with confidence intervals .
  • Reference prior contradictions, such as the lack of dose-response in polyp suppression, to guide future hypotheses .

Q. What are the best practices for integrating preclinical and clinical data on this compound?

  • Use systematic review frameworks (e.g., PRISMA) to synthesize evidence from animal studies and human trials .
  • Highlight translational gaps, such as the need for trials combining irsogladine with NSAIDs in high-risk populations .

Properties

IUPAC Name

but-2-enedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5.C4H4O4/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7;5-3(6)1-2-4(7)8/h1-3H,(H4,12,13,14,15,16);1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLVTVAIERNDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.